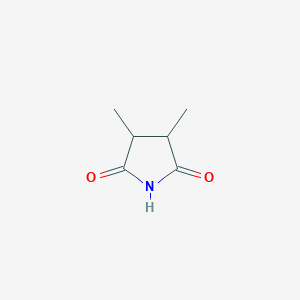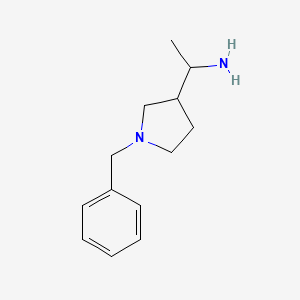
1-(1-Benzylpyrrolidin-3-yl)ethanamine
Overview
Description
1-(1-Benzylpyrrolidin-3-yl)ethanamine, also known as 1-benzylpyrrolidine, is an organic compound belonging to the class of amines. It is a colorless liquid with a faint odor and is soluble in most organic solvents. 1-benzylpyrrolidine is a versatile molecule, with a wide range of applications in both scientific research and industrial processes. In
Scientific Research Applications
Dopamine D4 Antagonist
“1-(1-Benzylpyrrolidin-3-yl)ethanamine” has been found to be a potent and selective human dopamine D4 antagonist . This means it can block the action of dopamine, a neurotransmitter, at the D4 receptor sites in the brain. This has potential implications in the treatment of psychiatric disorders such as schizophrenia, where there is often an overactivity of dopamine in certain areas of the brain .
Structure-Activity Relationship Studies
This compound has been used in structure-activity relationship (SAR) studies . These studies are important in drug design as they help researchers understand how the structure of a molecule relates to its pharmacological activity. This can guide the development of new drugs with improved efficacy, safety, and selectivity .
Bioorganic & Medicinal Chemistry Research
“1-(1-Benzylpyrrolidin-3-yl)ethanamine” has been featured in bioorganic and medicinal chemistry research . This field combines principles of organic chemistry and biology to understand and manipulate biological systems, and to design and synthesize novel therapeutic agents .
Neuropharmacology Research
Given its activity on dopamine receptors, this compound is likely to be of interest in neuropharmacology research . Neuropharmacology is the study of how drugs affect cellular function in the nervous system. Research in this area can lead to the development of new drugs to treat neurological and psychiatric disorders .
Early Discovery Chemical Collection
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests that “1-(1-Benzylpyrrolidin-3-yl)ethanamine” may have potential applications in early-stage drug discovery and development .
Potential Use in Future Research
While specific applications are not mentioned, the fact that this compound is part of Sigma-Aldrich’s collection suggests that it may have potential use in future research . Researchers in various fields of chemistry and biology could potentially find novel uses for this compound in their work .
properties
IUPAC Name |
1-(1-benzylpyrrolidin-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11(14)13-7-8-15(10-13)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLOUNCMDFCYHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzylpyrrolidin-3-yl)ethanamine | |
CAS RN |
107259-16-5 | |
| Record name | 1-(1-benzylpyrrolidin-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

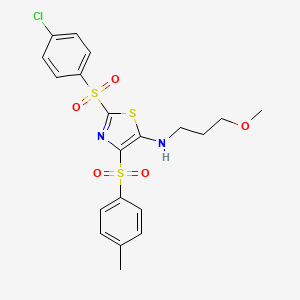

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2917630.png)
![2-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2917631.png)
![(E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2917633.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-phenylpropan-2-yl)amino]acetamide](/img/structure/B2917634.png)
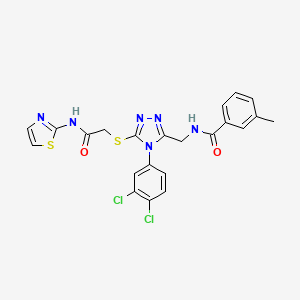

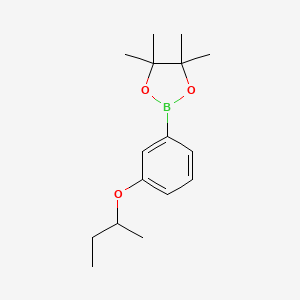
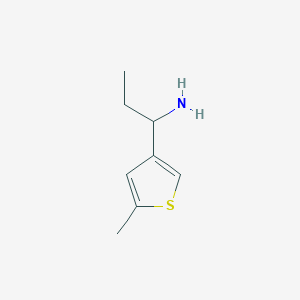
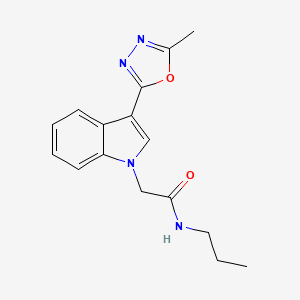
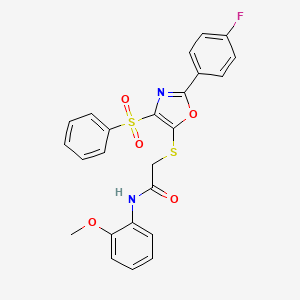
![Ethyl (2E)-[1-(3-methylbenzyl)imidazolidin-2-ylidene]ethanoate](/img/structure/B2917648.png)
